molecular formula C8H10N4O B12726794 6-Methyl-2-pyridinecarboxaldehyde semicarbazone CAS No. 90953-04-1

6-Methyl-2-pyridinecarboxaldehyde semicarbazone

Cat. No.: B12726794
CAS No.: 90953-04-1
M. Wt: 178.19 g/mol
InChI Key: OVAJJTKLTHDKNX-BJMVGYQFSA-N
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Description

6-Methyl-2-pyridinecarboxaldehyde semicarbazone is a chemical compound derived from 6-Methyl-2-pyridinecarboxaldehyde. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a semicarbazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridinecarboxaldehyde semicarbazone typically involves the reaction of 6-Methyl-2-pyridinecarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridinecarboxaldehyde semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridinecarboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone moiety can form coordination complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with enzymes and proteins, modulating their functions and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-pyridinecarboxaldehyde semicarbazone is unique due to its semicarbazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

90953-04-1

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

[(E)-(6-methylpyridin-2-yl)methylideneamino]urea

InChI

InChI=1S/C8H10N4O/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b10-5+

InChI Key

OVAJJTKLTHDKNX-BJMVGYQFSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)N

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)N

Origin of Product

United States

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